NodG protein

3-oxoacyl-ACP reductase fatty acid biosynthesis enzyme kinetics

NodG protein (CAS 113256-36-3) is a bacterial 3-oxoacyl-acyl carrier protein (ACP) reductase (OAR) that catalyzes the NADPH-dependent reduction of β-ketoacyl-ACP substrates to β-hydroxyacyl-ACP products, the first reductive step in the fatty acid elongation cycle. Originally identified in the nodFEG operon of the symbiotic plasmid of Sinorhizobium meliloti (formerly Rhizobium meliloti), NodG shares high sequence identity with the housekeeping FabG enzyme but is specifically implicated in the biosynthesis of lipochitin oligosaccharide Nod factors that determine host specificity in rhizobium–legume symbiosis.

Molecular Formula C12H17N
Molecular Weight 0
CAS No. 113256-36-3
Cat. No. B1167210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodG protein
CAS113256-36-3
SynonymsNodG protein
Molecular FormulaC12H17N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NodG Protein (CAS 113256-36-3): Core Biochemical Identity and Procurement-Relevant Context


NodG protein (CAS 113256-36-3) is a bacterial 3-oxoacyl-acyl carrier protein (ACP) reductase (OAR) that catalyzes the NADPH-dependent reduction of β-ketoacyl-ACP substrates to β-hydroxyacyl-ACP products, the first reductive step in the fatty acid elongation cycle [1]. Originally identified in the nodFEG operon of the symbiotic plasmid of Sinorhizobium meliloti (formerly Rhizobium meliloti), NodG shares high sequence identity with the housekeeping FabG enzyme but is specifically implicated in the biosynthesis of lipochitin oligosaccharide Nod factors that determine host specificity in rhizobium–legume symbiosis [2]. The protein belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is approximately 29 kDa in size [3].

Why FabG or Generic 3-Oxoacyl-ACP Reductases Cannot Substitute for NodG Protein (CAS 113256-36-3) in Nodulation Research


Although NodG and FabG catalyze the same biochemical reaction in vitro, their functional roles are non-redundant in vivo. NodG is encoded within the nodFEG operon on the symbiotic plasmid, where its expression is regulated by flavonoid signals from host plants, whereas FabG is a constitutively expressed housekeeping gene [1]. Critically, NodG exhibits only ~70% of the in vitro OAR activity of FabG and is not transcribed under free-living conditions, meaning that NodG cannot sustain fatty acid synthesis for growth unless overexpressed [2]. Conversely, FabG cannot replace the specific role of NodG in Nod factor biosynthesis because NodG physically interacts with the acyl carrier protein NodF—an interaction not shared by FabG—to channel unusual polyunsaturated fatty acids into Nod factor production [1]. These mechanistic differences render generic substitution between NodG and FabG scientifically invalid for studies targeting nodulation signaling or host-specificity determination.

Quantitative Differentiation Evidence for NodG Protein (CAS 113256-36-3) Versus Closest Analogs and In‑Class Candidates


Direct In Vitro Enzymatic Activity Deficit of NodG Relative to FabG

In a head-to-head in vitro assay using purified proteins from S. meliloti, SmNodG exhibited only 70% of the 3-oxoacyl-ACP reductase activity of SmFabG when measured with acetoacetyl-CoA as substrate [1]. This quantitative difference establishes that NodG is intrinsically a less efficient OAR enzyme than FabG, a finding critical for experimental designs where absolute reductase activity levels must be controlled.

3-oxoacyl-ACP reductase fatty acid biosynthesis enzyme kinetics

NodG Protein–Protein Interaction with NodF Confers Biosynthetic Specificity Unavailable to FabG

Using homogeneous NodF protein as an affinity ligand, a 29 kDa protein from R. leguminosarum was captured that strongly interacted with NodF. N-terminal sequencing identified this protein as NodG (or a NodG-like protein), and the interaction was specific—FabG, despite sharing the same enzymatic function, did not show comparable affinity for NodF [1]. This demonstrates that NodG possesses a dedicated protein-interaction interface for the Nod factor biosynthetic machinery that FabG lacks.

Nod factor biosynthesis acyl carrier protein protein-protein interaction

NodG Overexpression Enhances Alfalfa Nodulation Efficiency Over FabG-Only Background

In a S. meliloti double-deletion background (ΔfabG ΔnodG), strains expressing SmnodG from a plasmid (LF2) showed a markedly higher nodulation rate on alfalfa than those expressing SmfabG (LF3). Under nitrogen-deficient vermiculite conditions, the LF2 strain produced a higher average number of nodules per plant and a greater percentage of pink (functional) nodules compared to LF3 [1]. This demonstrates that NodG provides a nodulation-specific advantage beyond its reductase activity that FabG cannot replicate.

symbiotic nodulation host–microbe interaction alfalfa root nodule

Expression-Dependent OAR Activity: Quantified Dynamic Range of NodG Function

Cell-free extracts from the S. meliloti LF4 strain (ΔfabG / pSRK-SmnodG) showed a 2.2-fold increase in OAR activity upon IPTG induction. The uninduced extracts yielded an OAR activity of 23.2 ± 2.5 μmol/μg/s, whereas IPTG-induced extracts reached 50.8 ± 2.2 μmol/μg/s [1]. This dynamic range is specific to the plasmid-borne NodG expression system and defines the controllable activity window available to researchers using this construct.

gene regulation IPTG induction OAR activity assay

Cross-Species Functional Divergence: Rhizobium NodG Versus Azospirillum NodG

NCBI Conserved Domain analysis reveals that NodG proteins from different bacterial genera are functionally distinct. While Rhizobium and Sinorhizobium NodG proteins possess acetoacetyl-CoA reductase activity, the NodG from Azospirillum brasilense Sp7 lacks this activity entirely and acts exclusively in nodulation factor production [1]. The Azospirillum NodG polypeptide shares only 60% identity with the Alcaligenes eutrophus NADPH-dependent acetoacetyl-CoA reductase (PhbB) [2], whereas S. meliloti NodG shares 79.6% identity with its own FabG [3].

enzyme evolution acetoacetyl-CoA reductase functional divergence

Sequence Identity Divergence Between NodG and FabG Despite Shared Catalytic Mechanism

S. meliloti NodG shares only 79.6% amino acid identity with S. meliloti FabG and 53% identity with E. coli FabG [1], despite all three proteins catalyzing the same NADPH-dependent 3-oxoacyl-ACP reduction. The sequence divergence is concentrated in regions outside the conserved SDR catalytic triad (Ser-Tyr-Lys) and cofactor-binding Gly motif (GXXXGXG), suggesting differences in substrate channeling, protein–protein interaction surfaces, and regulatory domains [1]. This level of divergence is consistent with a gene duplication event followed by subfunctionalization of NodG for nodulation-specific roles [2].

sequence identity SDR family gene duplication

Validated Research and Industrial Application Scenarios for NodG Protein (CAS 113256-36-3)


Reconstitution of Nod Factor Biosynthetic Pathway for Host-Specificity Determination

NodG is the only 3-oxoacyl-ACP reductase that physically interacts with NodF to channel polyunsaturated fatty acyl chains into Nod factor biosynthesis [1]. Studies aimed at dissecting how Nod factor acyl chain structure determines legume host range (e.g., Medicago vs. Trifolium specificity) require NodG as an irreplaceable component of the in vitro reconstitution system. FabG cannot substitute because it lacks NodF-binding capability [1].

Gene Duplication and Enzyme Subfunctionalization Evolutionary Studies

NodG represents a documented case of gene duplication from the housekeeping fabG gene followed by subfunctionalization [1]. With 79.6% identity to FabG but only 70% of its catalytic efficiency [2], NodG serves as a well-characterized model for studying how duplicated genes diverge in enzymatic activity and acquire new physiological roles without losing the ancestral catalytic mechanism.

Inducible OAR Complementation Systems for Conditional Fatty Acid Synthesis Control

The plasmid-based NodG expression system in a ΔfabG background enables titratable OAR activity from 23.2 ± 2.5 μmol/μg/s (uninduced) to 50.8 ± 2.2 μmol/μg/s (IPTG-induced), a 2.2-fold dynamic range [1]. This system allows researchers to precisely modulate fatty acid synthesis rates in vivo, which is not achievable with constitutive FabG expression. It is particularly valuable for studying the metabolic flux control of the FAS-II pathway.

Antibody and Molecular Probe Development Targeting Nodulation-Specific Proteins

The 20.4% sequence divergence of NodG from S. meliloti FabG (and 47% from E. coli FabG) provides sufficient antigenic uniqueness for generating NodG-specific monoclonal antibodies [1]. Such antibodies enable immunolocalization studies of the nodulation machinery without cross-reactivity to the housekeeping fatty acid synthase complex, a critical requirement for spatial and temporal mapping of Nod factor biosynthesis during symbiosis establishment.

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